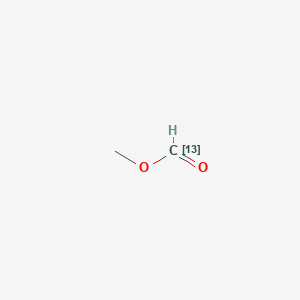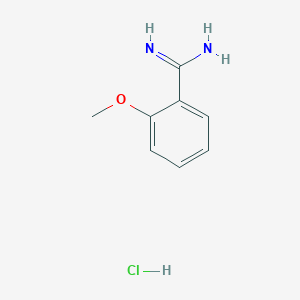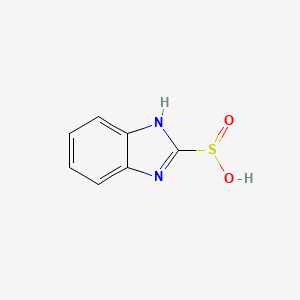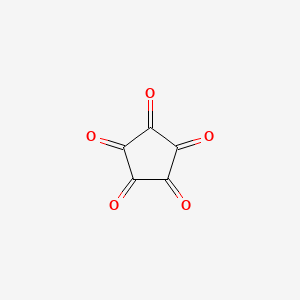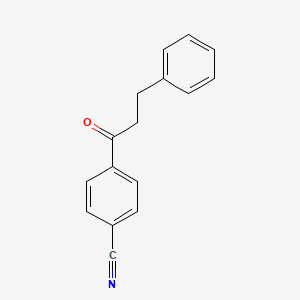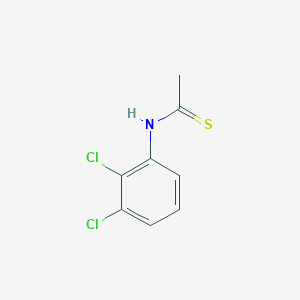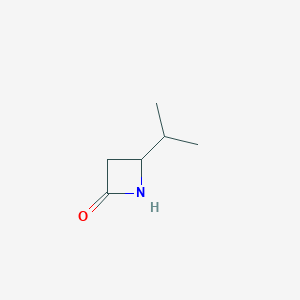
4-(Propan-2-yl)azetidin-2-on
Übersicht
Beschreibung
“4-(Propan-2-yl)azetidin-2-one” is a chemical compound with the molecular formula C6H11NO . It is also known as 4-isopropyl-2-azetidinone . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-(Propan-2-yl)azetidin-2-one” is 1S/C6H11NO/c1-4(2)5-3-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, and one nitrogen atom .
Physical and Chemical Properties Analysis
“4-(Propan-2-yl)azetidin-2-one” has a molecular weight of 113.16 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of a powder .
Wissenschaftliche Forschungsanwendungen
Synthese von Spiroheterocyclen
4-(Propan-2-yl)azetidin-2-on wird bei der Synthese von Spiroheterocyclen verwendet, bei denen es sich um Verbindungen handelt, bei denen zwei Ringe dasselbe Atom teilen . Diese Verbindungen haben in der medizinischen Chemie aufgrund ihrer vielversprechenden biologischen Aktivität besondere Aufmerksamkeit erhalten .
Aufbau spirocyclischer Verbindungen
Diese Verbindung spielt eine entscheidende Rolle beim Aufbau spirocyclischer Verbindungen. Die inhärente Starrheit dieser Verbindungen verringert die Konformationsentropie-Strafe während der Wechselwirkung zwischen einer potenziellen bioaktiven Spiroverbindung und ihrem vermuteten molekularen Ziel .
Entwicklung von Antibiotika
Der Azetidin-2-on-Ring, ein Bestandteil von this compound, hat lebensrettende Penicillin- und Cephalosporin-Antibiotika hervorgebracht . Die weitere Nutzung des β-Lactam-Rings hat zu biologisch aktiven neuen chemischen Einheiten geführt, die eine Vielzahl von Aktivitäten aufweisen .
Synthese von Aminosäuren, Alkaloiden und Toxoiden
Im Laufe der Jahre haben sich β-Lactame, zu denen auch this compound gehört, zu vielseitigen Bausteinen für die Synthese von Aminosäuren, Alkaloiden und Toxoiden mit potenziellen biologischen Eigenschaften entwickelt .
Krebsforschung
Derivate von this compound wurden als potenziell krebshemmend identifiziert. Sie wurden hinsichtlich ihres krebshemmenden Potenzials unter Verwendung von MCF-7-Zelllinien untersucht .
Antimikrobielle Forschung
Verschiedene substituierte Azetidin-2-on-Derivate, darunter this compound, wurden als antimikrobiell wirksam identifiziert. Ihre antibakteriellen Ergebnisse erwiesen sich als vergleichbar mit denen des Referenzmedikaments Amoxicillin .
Antioxidative Forschung
Diese Derivate zeigen auch antioxidative Aktivität, die bei der Vorbeugung von Krankheiten, die durch oxidativen Stress verursacht werden, entscheidend ist .
Inhibitoren der Colchicin-Bindungsstelle
Eine Reihe neuartiger 3-(Prop-1-en-2-yl)azetidin-2-on-Analoga von Combretastatin A-4 (CA-4) wurden als Inhibitoren der Colchicin-Bindungsstelle (CBSI) konzipiert und synthetisiert, bei denen die Ethylenbrücke von CA-4 durch ein β-Lactam (2-Azetidinon)-Gerüst ersetzt wurde .
Safety and Hazards
The safety information for “4-(Propan-2-yl)azetidin-2-one” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Target of Action
4-(Propan-2-yl)azetidin-2-one is a type of spirocyclic compound . Spirocyclic compounds have received special attention in medicinal chemistry due to their promising biological activity . The primary targets of these compounds are often molecular structures in the body that can interact with the compound, leading to a biological response .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as 4-(Propan-2-yl)azetidin-2-one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This interaction can lead to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
Spiro heterocycles such as 4-(Propan-2-yl)azetidin-2-one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . These compounds can affect various biochemical pathways, leading to downstream effects that contribute to their overall biological activity .
Result of Action
The molecular and cellular effects of 4-(Propan-2-yl)azetidin-2-one’s action depend on its interaction with its targets and the biochemical pathways it affects. These effects can range from changes in cellular function to the initiation of therapeutic responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Propan-2-yl)azetidin-2-one. These factors can include the physiological environment in which the compound is administered, such as the pH and temperature of the body, as well as external factors like storage conditions .
Eigenschaften
IUPAC Name |
4-propan-2-ylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4(2)5-3-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMECPVGLNIYFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548176 | |
| Record name | 4-(Propan-2-yl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-92-2 | |
| Record name | 4-(1-Methylethyl)-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7486-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Propan-2-yl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




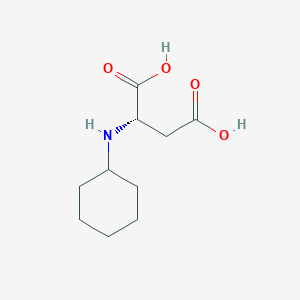
![(4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B1610605.png)
